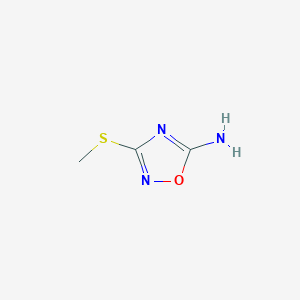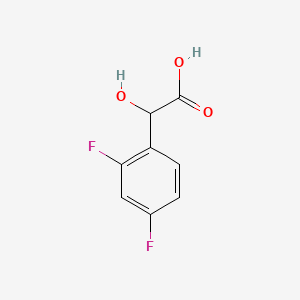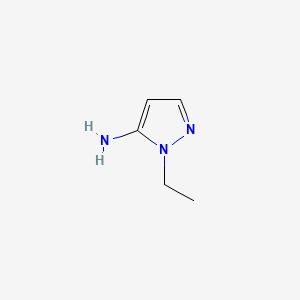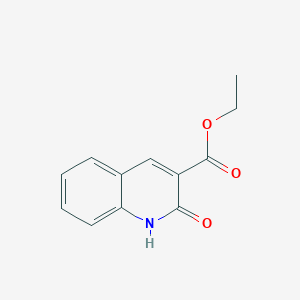
2-fluoro-10H-phenothiazine
Vue d'ensemble
Description
2-fluoro-10H-phenothiazine is a useful research compound. Its molecular formula is C12H8FNS and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Bioactivity
- Synthesis of Bioactive Fluorinated 10H-Phenothiazines : Fluorinated 10H-phenothiazines are synthesized through Smiles rearrangement of substituted 2-foramido-2'-nitrodiphenylsulfide, leading to various 10H-phenothiazine derivatives with potential antimicrobial properties (Yogesh Dixit et al., 2008).
Metallochromic Properties
- Metallochromic Properties of Phenothiazine Cruciforms : Novel phenothiazine-containing cruciforms exhibit significant shifts in emission and absorption when exposed to different metal triflates like magnesium and zinc. This suggests their potential use in sensory applications for metal cations (M. Hauck et al., 2007).
Antineoplastic Agents
- Phenothiazines as Antineoplastic Agents : Certain phenothiazine derivatives demonstrate potent antineoplastic activity, inhibiting tubulin polymerization and showing efficacy against multiple cancer cell lines, including drug-resistant ones (Alina Ghinet et al., 2016).
Bioanalytical Applications
- Phenothiazine-Coumarin Hybrid Dyes for Bioanalytical Applications : The synthesis of phenothiazine-coumarin hybrid dyes demonstrates their potential as fluorescent markers for detecting reactive oxygen species in bioanalytical settings (Valentin Quesneau et al., 2020).
Spectroscopic Investigations
- Spectroscopic Applications of Vinyl-Substituted 10H-Phenothiazine : Derivatives of 10H-phenothiazine with conjugated electron-deficient groups exhibit spectral variations that can be utilized in fluorophore-switching and potential near-infrared sensor applications (Hsin-Hung Lin & Cheng-Chung Chang, 2009).
Anticancer Evaluation
- Anticancer Properties of Phenothiazine Derivatives : Phenothiazine derivatives exhibit high activity against breast cancer cell lines, suggesting their potential as anticancer agents (A. H. Ahmed et al., 2018).
Dye-Sensitized Solar Cells
- Phenothiazine-Based Dyes in Solar Cells : 10H-Phenothiazine-based dyes are significant in the development of efficient dye-sensitized solar cells (DSSCs), offering high power conversion efficiency due to their unique molecular structure and light harvesting capability (Zu-Sheng Huang et al., 2016).
Fluorescence "on–off–on" Chemosensor
- Fluorescence-Based Detection of Hg2+ and S2− : Phenothiazine-based probes have been developed for the selective detection of Hg2+ and S2−, demonstrating significant applications in bioimaging within living cells (K. M. Vengaian et al., 2016).
White Organic Light-Emitting Diodes
- Application in White Organic Light-Emitting Diodes : Phenothiazine derivatives have been utilized to develop high-efficiency single-emitter white organic light-emitting diodes (WOLEDs), showcasing their versatility in electronic and photonic applications (Kai Wang et al., 2018).
Safety and Hazards
The safety information for 2-fluoro-10H-phenothiazine indicates that it may be harmful if swallowed and may cause an allergic skin reaction . It may also cause damage to organs through prolonged or repeated exposure . The recommended precautionary statements include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Orientations Futures
Phenothiazine and its derivatives have been widely utilized in various research areas due to their unique optical and electronic properties, low cost, and easy functionalization . Future research could focus on developing novel phenothiazine-based materials for optoelectronic and catalytic applications .
Mécanisme D'action
Target of Action
2-Fluoro-10H-phenothiazine is a member of the phenothiazines, a class of polycyclic aromatic compounds Phenothiazines are known for their electron-rich nature due to the presence of sulfur and nitrogen heteroatoms .
Mode of Action
Phenothiazines, in general, are known to exhibit low oxidation potentials with a fully reversible one-electron redox process . This suggests that this compound may interact with its targets through redox reactions, leading to changes in the targets’ oxidation state.
Biochemical Pathways
Phenothiazines, including this compound, have been shown to be effective photoredox catalysts for various synthetic transformations . Specifically, extended phenothiazines can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation . This suggests that this compound may affect biochemical pathways involving amines and imines.
Pharmacokinetics
It’s known that the compound is a white to yellow solid , and it should be stored in a dark place, sealed in dry conditions, at 2-8°C . These properties may influence its bioavailability.
Result of Action
It’s known that phenothiazines can display conventional fluorescence and thermally activated delayed fluorescence (tadf) as well as room-temperature phosphorescence (rtp) . This suggests that this compound may have similar photophysical properties, which could result in changes in cellular fluorescence or phosphorescence.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its photocatalytic performance can be influenced by light conditions . Moreover, its stability may be affected by storage conditions, as it should be kept in a dark place, sealed in dry conditions, at 2-8°C .
Analyse Biochimique
Biochemical Properties
Phenothiazines, the parent compounds, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Phenothiazines have been reported to have diverse biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, analgesic, and multi-drug resistance reversal properties . It is possible that 2-fluoro-10H-phenothiazine may have similar effects on cells.
Molecular Mechanism
Phenothiazines are known to exhibit low oxidation potentials with a fully reversible one-electron redox process . It is possible that this compound may have similar redox properties, which could influence its interactions with biomolecules and its effects at the molecular level.
Temporal Effects in Laboratory Settings
Phenothiazines are known to undergo several steps of biotransformation before they are finally excreted in the urine or feces .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Phenothiazines are known to cause a wide range of effects at different dosages, including CNS depression, respiratory depression, ataxia, weakness, disorientation, nausea, and vomiting .
Metabolic Pathways
Phenothiazines are known to undergo several steps of biotransformation before they are finally excreted .
Transport and Distribution
Phenothiazines are known to be lipophilic and highly protein bound, which could influence their transport and distribution .
Subcellular Localization
The localization of proteins and their effects on activity or function are crucial to understanding various cellular processes .
Propriétés
IUPAC Name |
2-fluoro-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIIQJJWPGIHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323368 | |
| Record name | 2-fluoro-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397-58-0 | |
| Record name | 397-58-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-fluoro-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


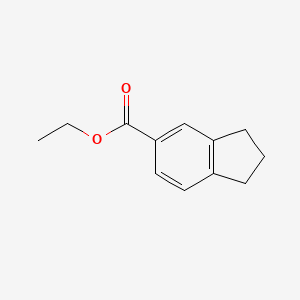
![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)

![2-[(Furan-2-Ylmethyl)amino]benzoic Acid](/img/structure/B1330598.png)

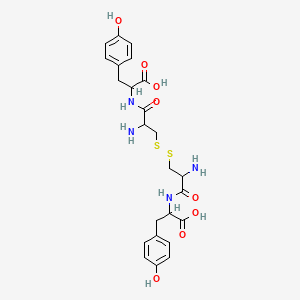
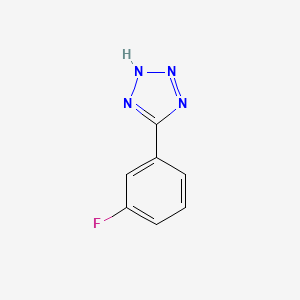

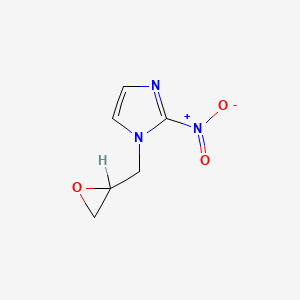
![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)
